N-Methyl-D-threonine methyl ester hydrochloride, commonly referred to as N-Me-Thr-OMe.HCl, is a chemical compound derived from threonine, an essential amino acid. Its molecular formula is , and it serves as an important building block in peptide synthesis and other biochemical applications. The compound is characterized by its unique structural properties, which include a methylated amino group that enhances its biological activity and stability.
This compound falls under the category of N-methylated amino acids, which are known for their enhanced pharmacological properties compared to their non-methylated counterparts. These modifications can influence the compound's solubility, stability, and interaction with biological systems.
The synthesis of N-Methyl-D-threonine methyl ester hydrochloride typically involves several key steps:
The use of specific bases and conditions during methylation is crucial for achieving high yields and selectivity. For example, employing milder bases can prevent side reactions that lead to undesired epimerization . Additionally, diboronic acid anhydride-catalyzed dehydrative amidation has been explored as an efficient method for synthesizing derivatives of serine and threonine.
N-Methyl-D-threonine methyl ester hydrochloride has a complex molecular structure characterized by:
N-Methyl-D-threonine methyl ester hydrochloride participates in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. For instance, oxidation may yield different products depending on the specific oxidizing agent employed.
The mechanism of action for N-Methyl-D-threonine methyl ester hydrochloride primarily involves its role in biochemical processes such as protein synthesis and enzyme catalysis. Its structural features allow it to interact with various molecular targets, forming stable complexes that can modulate biological activities. The methyl group enhances its lipophilicity, facilitating better membrane permeability and interaction with cellular components .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 183.63 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties indicate that N-Methyl-D-threonine methyl ester hydrochloride is chemically stable under standard laboratory conditions but may require careful handling due to its reactivity in certain environments.
N-Methyl-D-threonine methyl ester hydrochloride finds extensive use in scientific research:
N-Methylated amino acid derivatives represent a strategically vital class of building blocks in peptide-based drug discovery, with N-Me-Thr-OMe·HCl serving as a prime example of this molecular innovation. These modifications fundamentally alter peptide properties by reducing hydrogen bonding capacity while introducing steric constraints that profoundly influence backbone conformation. The methylation of the amide nitrogen creates a tertiary amide bond that exhibits enhanced metabolic stability against proteolytic enzymes, a critical limitation of natural peptides in therapeutic applications. This modification simultaneously increases the lipophilicity of peptide chains, facilitating improved membrane permeability—a key parameter for bioavailability, particularly for compounds targeting intracellular pathways [9].
The biological advantages of N-methylation are exemplified in cyclic peptide therapeutics like cyclosporine, which contains multiple N-methylated residues and demonstrates significant oral bioavailability—a rarity among peptide drugs. When incorporated into peptide sequences, N-Me-Thr-OMe·HCl contributes similar benefits specifically through its threonine-derived structure, which retains the capacity for strategic hydrogen bonding via its β-hydroxy functionality while gaining the advantages of N-methylation. This balance makes it particularly valuable in the design of conformationally constrained peptides targeting protein-protein interactions, where traditional small molecules often fail [2] [9]. Recent advances in synthetic methodologies, including reductive amination and solid-phase synthesis techniques, have enabled more efficient incorporation of N-methylated amino acids into complex peptide architectures, accelerating structure-activity relationship studies [5].
Table 1: Influence of N-Methylation on Peptide Properties
Property | Non-Methylated Peptides | N-Methylated Peptides | Impact on Therapeutic Potential |
---|---|---|---|
Metabolic Stability | Low (rapid proteolysis) | High (resistance to proteases) | Extended half-life |
Membrane Permeability | Typically low | Significantly enhanced | Improved bioavailability |
Hydrogen Bonding Capacity | High | Reduced | Altered target engagement |
Conformational Flexibility | Higher | Constrained | Enhanced target selectivity |
Solubility Profile | Generally hydrophilic | Increased lipophilicity | Affects formulation design |
The N-Me-Thr-OMe·HCl molecule contains three strategically significant functional elements that collectively influence its behavior in peptide synthesis: (1) the N-methyl group that forms a tertiary amide bond upon incorporation; (2) the β-hydroxyl group capable of participating in hydrogen bonding networks and post-translational modifications; and (3) the methyl ester-protected carboxylic acid that facilitates coupling while minimizing racemization. The stereochemistry of the threonine side chain (L-configuration typically) is crucial for maintaining chiral integrity in synthetic peptides, as improper stereocontrol can completely abrogate biological activity [5] [9].
The methyl ester protection in N-Me-Thr-OMe·HCl serves multiple synthetic purposes. It prevents unwanted side reactions during peptide elongation, particularly aspartimide formation when coupled with aspartic acid-containing sequences. Additionally, the ester significantly reduces racemization risk during activation compared to free carboxylic acids, a critical consideration when synthesizing stereochemically pure therapeutic peptides. The hydrochloride counterion enhances the compound's crystallinity and stability, facilitating storage and handling in industrial settings [5].
In coupling reactions, the steric bulk introduced by the N-methyl group necessitates careful selection of coupling reagents and reaction conditions. Research demonstrates that sterically hindered bases like 2,4,6-collidine (TMP) significantly reduce racemization (to ≤2%) compared to triethylamine when activating N-methylated amino acids [1] [2]. Optimal coupling efficiency is achieved with benzotriazole-based activators such as HOAt or phosphonium salts like PyBOP, which facilitate rapid amide bond formation while minimizing epimerization at the α-carbon. The β-hydroxy group requires protection in complex syntheses—typically with tert-butyl or acetyl groups—to prevent nucleophilic interference during coupling steps [6].
Table 2: Coupling Efficiency of N-Me-Thr-OMe·HCl Under Various Conditions
Coupling Reagent | Base | Solvent | Reaction Time (min) | Yield (%) | Racemization (%) |
---|---|---|---|---|---|
HATU | DIEA | DMF | 30 | 92 | 1.8 |
HATU | NMM | DMF | 30 | 89 | 2.1 |
HATU | 2,4,6-TMP | DMF | 45 | 85 | 0.9 |
PyBOP | DIEA | NMP | 40 | 90 | 1.5 |
DIC/HOAt | NMM | CH₃CN | 60 | 82 | 0.7 |
The development of N-Me-Thr-OMe·HCl as a peptide building block parallels key innovations in peptide synthesis methodology. Early synthetic approaches to N-methylated amino acid derivatives relied on classical alkylation techniques using methyl iodide and sodium hydride—a method limited by over-alkylation risks and moderate yields. The initial synthesis of threonine methyl ester hydrochloride derivatives dates to mid-20th century methodologies, where esterification was achieved through anhydrous HCl in methanol (Fisher esterification), followed by N-methylation under strongly basic conditions [5]. These processes required meticulous control of reaction conditions to prevent epimerization or degradation of the acid-labile threonine side chain [10].
A significant historical milestone emerged with the HONZL–RUDINGER peptide synthesis method, which utilized acyl azides for segment condensation to minimize racemization—a technique later adapted for N-methylated amino acids. This approach was particularly valuable before the advent of modern coupling reagents, though it presented challenges in handling potentially explosive intermediates. The introduction of Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protection strategies in the 1970s-1980s revolutionized the field, enabling efficient incorporation of N-Me-Thr-OMe·HCl into solid-phase synthesis workflows [10].
Contemporary applications leverage N-Me-Thr-OMe·HCl in combinatorial peptide library synthesis, particularly in the development of targeted anticancer and antimicrobial agents. Its structural features make it invaluable for constructing conformationally constrained libraries designed to probe specific biological targets. Modern synthetic routes employ reductive amination protocols using formaldehyde and sodium cyanoborohydride, or catalytic hydrogenation methods that offer improved stereocontrol and reduced side product formation [5] [9]. The compound has proven essential in synthesizing N-methylated analogs of marine-derived cyclopeptides, where it helps maintain bioactive conformations while enhancing proteolytic stability—a critical advance for developing orally bioavailable peptide therapeutics [2].
Table 3: Evolution of N-Me-Thr-OMe·HCl Applications in Peptide Science
Time Period | Synthetic Methodology | Key Applications | Limitations/Advancements |
---|---|---|---|
1950s-1960s | Classical alkylation; Azide coupling | Linear peptide synthesis | Low yields; safety concerns with azides |
1970s-1980s | Boc-SPPS; Solution-phase segment coupling | Cyclic peptide antibiotics | Improved purity; enabling cyclization |
1990s-2000s | Fmoc-SPPS; Modern coupling reagents | Combinatorial libraries; GPCR-targeted peptides | Automation compatibility; higher complexity |
2010-Present | Flow chemistry; Green solvent systems | Peptide drug candidates; stapled peptides | Sustainability; improved stereocontrol |
Compounds Mentioned
This comprehensive analysis demonstrates that N-Me-Thr-OMe·HCl occupies a critical niche in peptide medicinal chemistry, balancing synthetic accessibility with significant conformational and pharmacokinetic advantages. Its continued evolution reflects broader trends in peptide drug development toward enhanced stability, bioavailability, and target specificity [3] [6] [9].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: